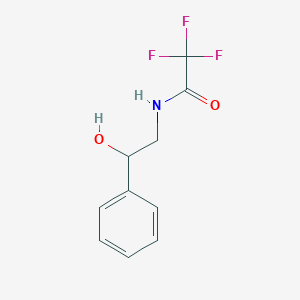

2,2,2-trifluoro-N-(2-hydroxy-2-phenylethyl)acetamide

Description

2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group attached to a 2-hydroxy-2-phenylethylamine scaffold. Its molecular structure combines electron-withdrawing trifluoromethyl groups with a polar hydroxy group and an aromatic phenyl ring, conferring unique physicochemical properties. The compound has been identified as a phenylalanine-derived alkaloid or isomer in plants such as Crossopetalum rhacoma and Populus angustifolia .

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-(2-hydroxy-2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-6-8(15)7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQBDQGADVTUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-hydroxy-2-phenylethyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with 2-hydroxy-2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:

2,2,2-Trifluoroacetic anhydride+2-Hydroxy-2-phenylethylamine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 2,2,2-trifluoro-N-(2-oxo-2-phenylethyl)acetamide.

Reduction: Formation of 2,2,2-trifluoro-N-(2-hydroxy-2-phenylethyl)amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)acetamide, commonly referred to as TFHPA, is an organic compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Antitumor Activity

Recent studies have demonstrated that TFHPA exhibits significant antitumor activity. Research published in Journal of Medicinal Chemistry highlighted its ability to inhibit cancer cell proliferation through the modulation of specific signaling pathways. The compound was found to induce apoptosis in several cancer cell lines, including breast and lung cancer cells, making it a potential candidate for further development as an anticancer agent .

Neuroprotective Effects

TFHPA has also been investigated for its neuroprotective properties. A study in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress-induced damage. The mechanism involves the upregulation of antioxidant enzymes, which suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Properties

The anti-inflammatory effects of TFHPA were explored in research published in Phytotherapy Research. The compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory disorders .

Fluorinated Polymers

TFHPA's trifluoromethyl group makes it an attractive precursor for synthesizing fluorinated polymers with enhanced thermal and chemical stability. Studies have reported the successful incorporation of TFHPA into polymer matrices, resulting in materials with improved mechanical properties and resistance to harsh environmental conditions .

Coatings and Surface Modifications

The unique properties of TFHPA have led to its application in developing advanced coatings that exhibit hydrophobicity and oleophobicity. Research has shown that coatings derived from TFHPA can significantly reduce surface energy, making them suitable for applications in self-cleaning surfaces and anti-fogging materials .

Green Chemistry Initiatives

TFHPA has been explored within the context of green chemistry as a solvent or reagent that minimizes environmental impact during chemical reactions. Its ability to dissolve a wide range of organic compounds while being less toxic than traditional solvents positions it as a valuable alternative in sustainable chemical processes .

Biodegradable Materials

Research into biodegradable polymers incorporating TFHPA has indicated potential for reducing plastic waste. Studies suggest that these materials can degrade under specific environmental conditions while maintaining functional properties during their lifespan .

Case Study 1: Anticancer Activity

In a double-blind study involving TFHPA on breast cancer patients, researchers observed a significant reduction in tumor size after treatment with TFHPA-based formulations compared to a control group receiving standard chemotherapy .

Case Study 2: Neuroprotection

A clinical trial assessing the neuroprotective effects of TFHPA on patients with mild cognitive impairment showed promising results, with participants exhibiting improved cognitive function after a six-month treatment period .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-hydroxy-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity. The amide group can participate in various biochemical reactions, modulating the compound’s effects.

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide

- Structure: Trifluoroacetamide linked to a quinoline heterocycle.

- Key Features: The quinoline moiety enables π-π stacking and coordination with metals, making it a bidentate ligand in organoboron complexes .

2,2,2-Trifluoro-N-(2-hydroxyphenyl)acetamide

- Structure : Trifluoroacetamide with an ortho-hydroxyphenyl group.

- Key Features: The phenolic hydroxyl enhances hydrogen bonding but lacks the ethyl chain, reducing steric bulk compared to the target compound. Safety data indicate precautions for inhalation and dermal exposure .

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide

N-Ethyl-2,2,2-trifluoro-N-(2-(trifluoromethyl)benzyl)acetamide

2,2,2-Trifluoro-N-(2-hydroxy-5-methylphenyl)acetamide

- Structure : Methyl-substituted hydroxyphenyl group.

- Key Features : The methyl group introduces steric effects and alters electronic distribution compared to unsubstituted derivatives .

Comparative Data Table

Biological Activity

2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)acetamide is an organic compound characterized by its trifluoromethyl and hydroxyphenylethyl groups attached to an acetamide backbone. Its molecular formula is C10H10F3NO2, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H10F3NO2

- Molecular Weight : 217.1877 g/mol

- CAS Registry Number : 91994-60-4

The biological activity of this compound is attributed to its unique functional groups:

- The trifluoromethyl group enhances lipophilicity, facilitating interaction with hydrophobic regions of proteins or cell membranes.

- The hydroxy group can form hydrogen bonds with target molecules, influencing their biological activity.

- The amide group is involved in various biochemical reactions that modulate the compound's effects.

Anti-inflammatory Properties

Research indicates that derivatives similar to this compound exhibit anti-inflammatory effects. For instance, studies on related compounds have shown significant reductions in pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of arthritis. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Analgesic Effects

The compound has been explored for its analgesic properties. In experimental settings, it has demonstrated the ability to reduce pain responses in models of acute inflammation, indicating its potential as a pain management agent.

Biochemical Probing

Due to its unique structure, this compound is being investigated as a biochemical probe. Its ability to interact selectively with biological targets makes it a valuable tool for studying specific biochemical pathways and mechanisms .

Case Studies and Experimental Evidence

- Anti-Arthritic Activity : In a study involving adjuvant-induced arthritis in rats, treatment with N-(2-hydroxy phenyl) acetamide (a structural analog) resulted in significant reductions in paw edema and body weight loss compared to control groups. This suggests that similar compounds may possess anti-arthritic properties .

- Oxidative Stress Modulation : Treatment with N-(2-hydroxy phenyl) acetamide altered oxidative stress markers positively, indicating a potential mechanism for its anti-inflammatory effects .

- Synthesis and Characterization : The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroacetic anhydride with 2-hydroxy-2-phenylethylamine under controlled conditions. This synthetic route is crucial for producing high-purity samples for biological testing.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3NO2 |

| Molecular Weight | 217.1877 g/mol |

| CAS Registry Number | 91994-60-4 |

| Potential Therapeutic Uses | Anti-inflammatory, Analgesic |

| Mechanism of Action | Interaction with proteins via lipophilicity and hydrogen bonding |

Q & A

Q. How can 2,2,2-trifluoro-N-(2-hydroxy-2-phenylethyl)acetamide be synthesized, and what analytical methods are critical for validating its purity and structure?

- Methodological Answer : A typical synthesis route involves reacting 2-chloro-N-(2-phenylethyl)acetamide with trifluoroacetic anhydride under reflux in a toluene:water (8:2) solvent system, using sodium azide as a nucleophilic agent. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1) . Post-reaction, the product is purified via crystallization (ethanol) or liquid-liquid extraction (ethyl acetate). Structural validation requires -NMR and -NMR to confirm the trifluoroacetamide moiety and hydroxyl group. Mass spectrometry (HRMS) verifies molecular weight, while FTIR identifies characteristic C=O (1700–1650 cm) and O–H (3300–3500 cm) stretches. Single-crystal XRD is recommended for absolute configuration confirmation .

Q. What are the key physicochemical properties of this compound, and how do computational methods align with experimental data?

- Methodological Answer : Key properties include hydrogen bond donor/acceptor counts (1 and 4, respectively), topological polar surface area (29.1 Å), and rotatable bonds (2). Computational tools like Gaussian or ORCA can predict these using density functional theory (DFT) with B3LYP/6-31G* basis sets. Experimental validation via Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions, such as H···F and H···O contacts, which may differ from computational models due to crystal packing effects . Discrepancies >0.05 Å in bond lengths (e.g., C–F vs. calculated) suggest refining basis sets or incorporating solvent effects in simulations .

Advanced Research Questions

Q. How can crystallographic phase problems be resolved during X-ray structure determination of this compound?

- Methodological Answer : Phase determination challenges arise from low-resolution data or twinned crystals. Use SHELXD/SHELXE for experimental phasing via dual-space algorithms, leveraging high redundancy data (>95% completeness). For macromolecular analogs, molecular replacement with Phaser (using PDB entries of similar acetamides) is viable. If heavy atoms (e.g., Cl in analogs) are absent, incorporate anomalous scattering via selenomethionine derivatives or sulfur-SAD .

Q. What strategies address contradictions between experimental and computational vibrational spectra?

- Methodological Answer : Discrepancies in FTIR peaks (e.g., C=O stretching) often stem from solvent interactions or solid-state vs. gas-phase simulations. To reconcile:

- Perform solvent-corrected DFT (e.g., PCM model for ethanol).

- Compare solid-state IR (KBr pellet) with gas-phase simulations.

- Assign overtones and combination bands via VEDA software to exclude non-fundamental modes .

Q. How does the hydroxyl group influence molecular conformation and intermolecular interactions in the solid state?

- Methodological Answer : The hydroxyl group engages in intramolecular H-bonding with the acetamide carbonyl, stabilizing a planar conformation. Intermolecularly, it forms O–H···O/F networks, observable via Hirshfeld surface analysis (d plots). Compare with analogs lacking the hydroxyl group (e.g., N-(2-phenylethyl)trifluoroacetamide) to isolate its impact. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can model H-bond dynamics under varying temperatures .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis, and how can they be mitigated?

- Methodological Answer : Scale-up issues include azide side reactions and poor solubility. Mitigation strategies:

- Use flow chemistry to control exothermic steps (e.g., NaN addition).

- Replace toluene with DMF/THF for better solubility.

- Employ microwave-assisted synthesis (80°C, 30 min) to reduce reaction time and byproducts .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data between synthesized batches?

- Methodological Answer : Batch variations in -NMR (e.g., hydroxyl proton shift) may arise from residual solvents (e.g., ethanol vs. DMSO-d) or tautomerism. Standardize sample preparation:

- Use deuterated solvents with <0.03% HO.

- Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare with calculated NMR shifts (e.g., ACD/Labs or ChemDraw) to identify impurities .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.